molecular formula C10H18ClNO2 B2800440 5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride CAS No. 27149-99-1

5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride

Cat. No.: B2800440
CAS No.: 27149-99-1
M. Wt: 219.71
InChI Key: MNBCAZRENVGTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[3.2.2]nonane structure, which consists of a nine-membered ring system with an amino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclo[3.2.2]nonane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent functionalization reactions. For example, nitration followed by reduction can introduce the amino group, while carboxylation can introduce the carboxylic acid group.

    Conversion to Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent functionalization steps. The final product is typically purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
  • 5-Aminobicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride
  • 5-Aminobicyclo[4.2.2]decane-1-carboxylic acid hydrochloride

Uniqueness

5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological or chemical properties.

Properties

IUPAC Name

5-aminobicyclo[3.2.2]nonane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-10-3-1-2-9(4-6-10,5-7-10)8(12)13;/h1-7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBCAZRENVGTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(CC2)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.